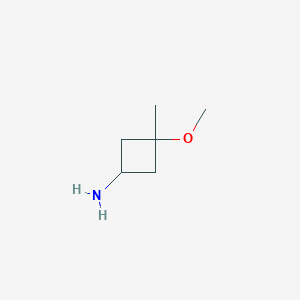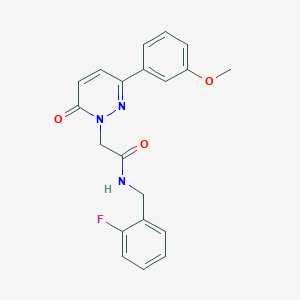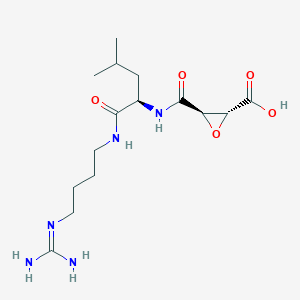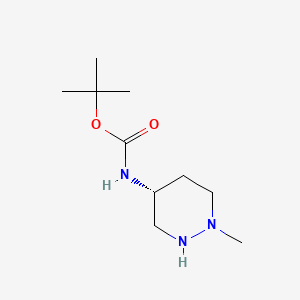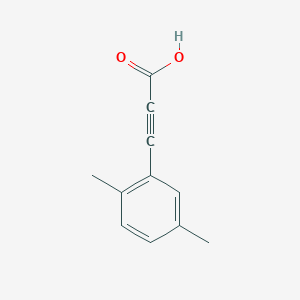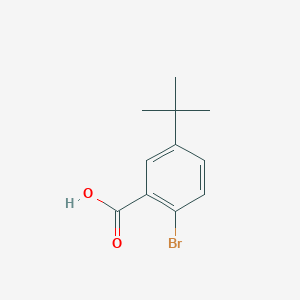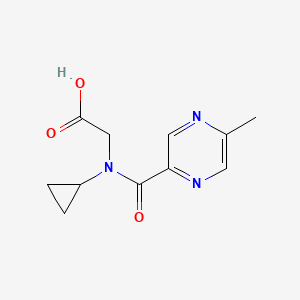![molecular formula C14H18O B14887687 (2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
(2-Phenylspiro[3.3]heptan-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenylspiro[3.3]heptan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a phenyl group and a methanol group attached to the second carbon atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylspiro[3.3]heptan-2-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the phenyl and methanol groups. One common synthetic route involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic conditions to form the spirocyclic core. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the methanol group can be added through a reduction of a corresponding ketone or aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-Phenylspiro[3.3]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Phenylspiro[3.3]heptan-2-yl)aldehyde or (2-Phenylspiro[3.3]heptan-2-yl)carboxylic acid.
Reduction: Formation of (2-Cyclohexylspiro[3.3]heptan-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Phenylspiro[3.3]heptan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2-Phenylspiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The phenyl group can interact with hydrophobic pockets in proteins, while the methanol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2-Cyclohexylspiro[3.3]heptan-2-yl)methanol: Similar structure but with a cyclohexyl group instead of a phenyl group.
(2-Methylspiro[3.3]heptan-2-yl)methanol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
(2-Phenylspiro[3.3]heptan-2-yl)methanol is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s hydrophobicity and ability to interact with aromatic residues in proteins, making it a valuable compound for various applications.
属性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC 名称 |
(2-phenylspiro[3.3]heptan-2-yl)methanol |
InChI |
InChI=1S/C14H18O/c15-11-14(12-5-2-1-3-6-12)9-13(10-14)7-4-8-13/h1-3,5-6,15H,4,7-11H2 |
InChI 键 |
PPEGROMRGBENKV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CC(C2)(CO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


